molecular formula C18H17ClN2O B11957357 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one CAS No. 853334-02-8

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one

Cat. No.: B11957357
CAS No.: 853334-02-8
M. Wt: 312.8 g/mol
InChI Key: PPLJROZDKHQYOQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trimethylbenzylamine and 6-chloro-2-aminobenzamide.

    Condensation Reaction: The 2,4,6-trimethylbenzylamine is reacted with 6-chloro-2-aminobenzamide in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced derivatives with altered electronic properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(2,4,6-trimethylphenyl)quinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.

    6-Chloro-3-(2,4-dimethylbenzyl)quinazolin-4(3H)-one: Similar structure but with one less methyl group on the benzyl ring.

    6-Chloro-3-(2,4,6-trimethylbenzyl)-2-methylquinazolin-4(3H)-one: Similar structure but with an additional methyl group on the quinazolinone core.

Uniqueness

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4,6-trimethylbenzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

853334-02-8

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

6-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3

InChI Key

PPLJROZDKHQYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

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